1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea
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Overview
Description
1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea is a complex organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Ethylation: The ethoxyphenyl group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.
Thiourea Formation: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiourea moieties.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- 3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea
Uniqueness
The unique combination of functional groups in 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea distinguishes it from similar compounds. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-4-33-22-10-8-20(9-11-22)30-27(34)31(18-21-7-5-6-15-28-21)16-14-24-19(2)29-26-13-12-23(32-3)17-25(24)26/h5-13,15,17,29H,4,14,16,18H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZXUDAIOVIBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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